molecular formula C26H34N2O4 B13846688 L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI)

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI)

Cat. No.: B13846688
M. Wt: 438.6 g/mol
InChI Key: ABYPHTHVGDXHDS-MXXWWZHRSA-N
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Description

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI) is a compound derived from L-phenylalanine, an essential amino acid that serves as a building block for proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester typically involves the esterification of L-phenylalanine with 1,4-cyclohexanediylbis(methylene) alcohol. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to achieve high yields .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and antioxidant properties.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • L-Phenylalanine methyl ester
  • L-Phenylalanine ethyl ester
  • L-Phenylalanine benzyl ester

Comparison: L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester is unique due to its specific ester linkage with 1,4-cyclohexanediylbis(methylene) alcohol, which imparts distinct chemical and physical properties. Compared to other esters of L-phenylalanine, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications .

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

[4-[[(2S)-2-amino-3-phenylpropanoyl]oxymethyl]cyclohexyl]methyl (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C26H34N2O4/c27-23(15-19-7-3-1-4-8-19)25(29)31-17-21-11-13-22(14-12-21)18-32-26(30)24(28)16-20-9-5-2-6-10-20/h1-10,21-24H,11-18,27-28H2/t21?,22?,23-,24-/m0/s1

InChI Key

ABYPHTHVGDXHDS-MXXWWZHRSA-N

Isomeric SMILES

C1CC(CCC1COC(=O)[C@H](CC2=CC=CC=C2)N)COC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

C1CC(CCC1COC(=O)C(CC2=CC=CC=C2)N)COC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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